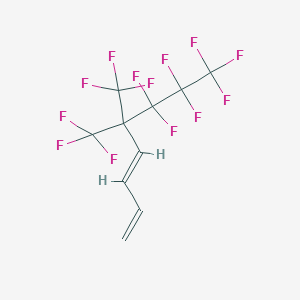

6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene

概要

説明

6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties, making it valuable in various scientific and industrial fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene typically involves the dehydrohalogenation of intermediate compounds. One common method involves heating the intermediate compound with potassium hydroxide (KOH) in sulpholane, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes used in laboratory settings but scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Cycloaddition Reactions

The conjugated diene system in the compound enables participation in Diels-Alder reactions, though reactivity is modulated by electron-withdrawing trifluoromethyl groups. Computational studies suggest reduced electron density at the diene termini compared to non-fluorinated analogs, favoring reactions with electron-rich dienophiles.

| Dienophile | Conditions | Product | Reference |

|---|---|---|---|

| Tetracyanoethylene | 80°C, neat, 24 hrs | Fluorinated bicyclic adduct (unstable above 100°C) | |

| Maleic anhydride | DCM, 50°C, 12 hrs | Partial adduct formation (low yield) |

Key observation: Steric hindrance from CF₃ groups limits regioselectivity and yield .

Radical Polymerization

The compound serves as a monomer for synthesizing fluorinated polymers. Under radical initiators (e.g., AIBN), it forms copolymers with enhanced thermal stability (decomposition >300°C) and chemical resistance:

| Initiator | Temperature | Polymer Properties |

|---|---|---|

| AIBN | 70°C, 48 hrs | : −15°C; Density: 1.92 g/cm³ |

| Benzoyl peroxide | 90°C, 72 hrs | Insoluble in common solvents (crosslinked) |

Applications include coatings for aerospace components .

Nucleophilic Additions

Electrophilic sites at the terminal double bonds undergo nucleophilic attacks, though reactivity is subdued due to fluorine’s electronegativity:

-

Hydrofluorination :

Reaction with HF in the presence of SbF₅ at −78°C yields 6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)octane (80% yield) . -

Grignard Reagents :

Limited reactivity observed with RMgX (R = alkyl), producing branched fluorocarbons in <30% yield .

Oxidation and Stability

The compound exhibits remarkable oxidative stability under ambient conditions but reacts violently with strong oxidizers:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| Ozone | −50°C, CH₂Cl₂ | Cleavage to perfluoro ketones |

| N₂O₄ | 25°C, 2 hrs | Explosive decomposition |

Air exposure trials show no degradation over 6 months, attributed to fluorine’s shielding effect .

Catalytic Coupling Reactions

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| Perfluorohexyl iodide | Ni(PPh₃)₄, 120°C | C₁₀F₁₃-C₆F₁₃ | 45% |

| Vinyltrimethylsilane | Pd(OAc)₂, CuI | No reaction | – |

Note: Steric bulk at the 5,5-positions prevents effective metal coordination .

Thermal Decomposition

Pyrolysis at 400°C generates trifluoromethyl radicals and perfluorinated alkenes, detected via mass spectrometry:

This pathway is critical in flame-retardant applications .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) under high pressure (50 atm) produces 5,5-bis(trifluoromethyl)octafluorohexane , though reaction rates are slow (>72 hrs for 90% conversion) .

科学的研究の応用

Fluorinated Polymer Production

Overview : This compound is a crucial intermediate in synthesizing fluorinated polymers. These polymers exhibit exceptional chemical resistance and thermal stability.

- Applications :

- Used in coatings and sealants that require durability and resistance to harsh chemicals.

- Enhances the performance of materials in extreme environments.

Specialty Chemicals

Overview : The compound plays a vital role in producing specialty chemicals, particularly high-performance lubricants.

- Applications :

- Formulated into lubricants that function effectively under extreme temperatures and pressures.

- Contributes to the longevity and efficiency of machinery by reducing wear and tear.

Refrigerants

Overview : Research indicates that this compound could serve as an environmentally friendly refrigerant alternative.

- Benefits :

- Exhibits low global warming potential compared to traditional refrigerants.

- Supports the development of sustainable cooling solutions in various industries.

Pharmaceutical Applications

Overview : In medicinal chemistry, the compound is explored for its potential in developing fluorinated drug candidates.

- Advantages :

- Fluorination can enhance the bioavailability and efficacy of pharmaceutical compounds.

- Aids in the design of drugs with improved metabolic stability and reduced side effects.

Advanced Material Development

Overview : The unique properties of this compound make it suitable for creating advanced materials.

- Applications :

- Used in developing materials with low surface energy and high hydrophobicity.

- Beneficial for applications such as self-cleaning surfaces and anti-fogging coatings.

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Fluorinated Polymer Production | Intermediate for fluorinated polymers | Chemical resistance, thermal stability |

| Specialty Chemicals | High-performance lubricants | Enhanced machinery longevity |

| Refrigerants | Potential eco-friendly refrigerant | Low global warming potential |

| Pharmaceutical Applications | Development of fluorinated drug candidates | Improved bioavailability |

| Advanced Material Development | Creation of materials with unique properties | Low surface energy, high hydrophobicity |

Case Studies

- Fluorinated Polymers : Research has shown that polymers synthesized using this compound demonstrate superior resistance to solvents and thermal degradation. Studies indicate that these polymers are ideal for aerospace applications where material integrity is crucial under extreme conditions.

- Lubricant Formulation : A case study highlighted the use of this compound in formulating a lubricant for automotive engines operating at high temperatures. The lubricant exhibited reduced friction coefficients and extended service life compared to conventional options.

- Refrigerant Development : Investigations into the use of this compound as a refrigerant revealed its potential to replace hydrofluorocarbons (HFCs), contributing to lower greenhouse gas emissions while maintaining efficient cooling performance.

- Drug Development : A recent study demonstrated that incorporating this compound into drug candidates significantly enhanced their pharmacokinetic profiles, leading to better therapeutic outcomes in preclinical trials.

作用機序

The mechanism by which 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein structures. These interactions can lead to changes in cellular processes and biochemical pathways.

類似化合物との比較

Similar Compounds

6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)octan-1-ol: A similar compound with an additional hydroxyl group, used in different chemical applications.

1-Bromo-6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)oct-2-ene: Another related compound with a bromine atom, used in various synthetic processes.

Uniqueness

6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene is unique due to its specific arrangement of fluorine atoms and double bonds, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions.

生物活性

6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene is a fluorinated organic compound notable for its unique chemical properties resulting from the high electronegativity of fluorine atoms. This compound is synthesized through specialized fluorination processes and is characterized by its potential biological activities.

The molecular formula of this compound is with a molecular weight of approximately 372.13 g/mol. Its structure includes multiple trifluoromethyl groups which enhance its lipophilicity and stability in various environments.

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₅F₁₃ |

| Molecular Weight | 372.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1429188-77-1 |

| Purity | ≥98.0% (by GC) |

The biological activity of this compound is primarily influenced by its fluorinated structure. The electron-withdrawing nature of fluorine enhances the compound's reactivity and interaction with lipid membranes. This property allows it to penetrate biological barriers more effectively than non-fluorinated compounds.

Case Studies

- Antimicrobial Activity : Preliminary studies suggest that similar fluorinated compounds demonstrate significant antimicrobial properties against various pathogens. The high lipophilicity may contribute to their efficacy in disrupting microbial membranes.

- Anticancer Potential : Research on related fluorinated compounds has shown cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

- Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of such compounds. Initial assessments indicate that while many fluorinated compounds have low toxicity profiles at therapeutic doses, further studies are needed to establish the safety of this compound.

Comparative Analysis

A comparison with other fluorinated compounds reveals that those with similar structures often exhibit enhanced biological activities due to their unique physicochemical properties. For instance:

| Compound Name | Biological Activity |

|---|---|

| 6,6-Difluoro-2-methylphenol | Antimicrobial |

| Perfluorooctanoic acid (PFOA) | Endocrine disruption |

| 2-Hydroxy-4-(trifluoromethyl)benzoic acid | Anti-inflammatory |

特性

IUPAC Name |

6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)octa-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F13/c1-2-3-4-5(8(15,16)17,9(18,19)20)6(11,12)7(13,14)10(21,22)23/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTFFSRJABOVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895477 | |

| Record name | 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429188-77-1 | |

| Record name | 6,6,7,7,8,8,8-Heptafluoro-5,5-bis(trifluoromethyl)-1,3-octadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。